molecular formula C7H9N3O B1370784 3-Methylpyridine-2-carbohydrazide CAS No. 958453-96-8

3-Methylpyridine-2-carbohydrazide

Cat. No. B1370784
Key on ui cas rn: 958453-96-8
M. Wt: 151.17 g/mol
InChI Key: VQBNDWYVRSUPBG-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Ethyl 3-methylpyridine-2-carboxylate (2 g, 12.11 mmol, CAS [58997-10-7], commercially available e.g. from Beta Pharma) was dissolved in ethanol (40 mL) and treated with hydrazine monohydrate (0.706 mL, 14.53 mmol). The reaction mixture was stirred at room temperature for 15 mins before heating at reflux for 18 hours. The reaction mixture was cooled to room temperature, more hydrazine monohydrate (0.5 ml) was added, and the reaction mixture was heated at reflux for a further 24 hours. The reaction mixture was cooled to room temperature. The solvent was evaporated to near dryness, and the residue was azeotroped with ethanol (3×35 ml). The mixture was evaporated to dryness after the third time to afford a pale yellow solid. This solid was slurried in diethyl ether, filtered off and dried to afford the title compound as a white solid (0.575 g, 3.80 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.706 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([O:10]CC)=O)=[N:4][CH:5]=[CH:6][CH:7]=1.O.[NH2:14][NH2:15]>C(O)C.C(OCC)C>[CH3:1][C:2]1[C:3]([C:8]([NH:14][NH2:15])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=CC1)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.706 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with ethanol (3×35 ml)
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness after the third time
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C(=NC=CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.8 mmol
AMOUNT: MASS 0.575 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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